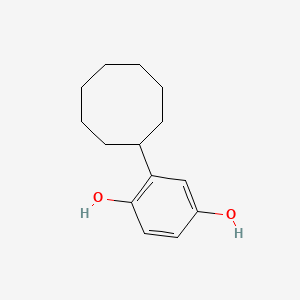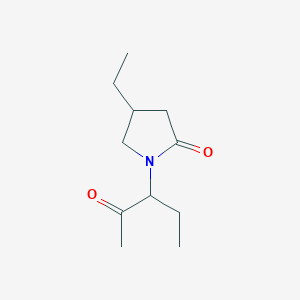
Aniline, N,N-dimethyl-4,4'-methylenedi-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aniline, N,N-dimethyl-4,4’-methylenedi- is a chemical compound known for its role as an intermediate in dye manufacturing and as a reagent for the determination of lead. It is also referred to as N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane or N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline . This compound is characterized by its molecular formula CH2[C6H4N(CH3)2]2 and a molecular weight of 254.37 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aniline, N,N-dimethyl-4,4’-methylenedi- can be synthesized through the reaction of aniline with formaldehyde in the presence of hydrochloric acid . This reaction proceeds in two steps: the formation of an intermediate aminal at room temperature, followed by the rearrangement of the aminal to the final product at higher temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves the alkylation of aniline with methanol in the presence of an acid catalyst . This method is efficient and widely used in large-scale manufacturing processes.
Análisis De Reacciones Químicas
Types of Reactions
Aniline, N,N-dimethyl-4,4’-methylenedi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces simpler amines.
Aplicaciones Científicas De Investigación
Aniline, N,N-dimethyl-4,4’-methylenedi- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: It has been used to check the production of hydrogen cyanide by bacteria.
Medicine: Its derivatives are explored for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of Aniline, N,N-dimethyl-4,4’-methylenedi- involves its interaction with various molecular targets and pathways. It acts as a reagent in chemical reactions, facilitating the formation of desired products. Its molecular structure allows it to participate in various chemical processes, making it a valuable intermediate in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylaniline: This compound is similar in structure but lacks the methylene bridge between the aromatic rings.
4,4’-Methylenedianiline: This compound has a similar methylene bridge but does not have the dimethylamino groups.
Uniqueness
Aniline, N,N-dimethyl-4,4’-methylenedi- is unique due to its specific structure, which includes both the methylene bridge and the dimethylamino groups. This combination of features makes it particularly useful in dye manufacturing and as a reagent in various chemical assays .
Propiedades
Número CAS |
83322-98-9 |
|---|---|
Fórmula molecular |
C15H18N2 |
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C15H18N2/c1-17(2)15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10H,11,16H2,1-2H3 |
Clave InChI |
KEZSNCVCAQSBLU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-1-(2,6-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14172720.png)
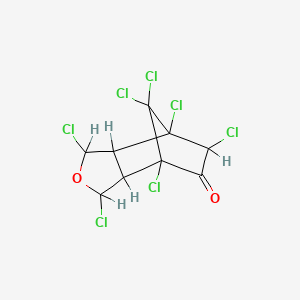
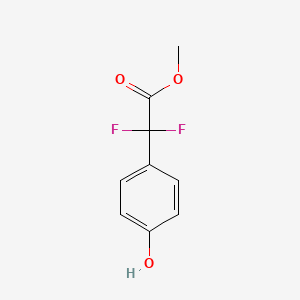
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
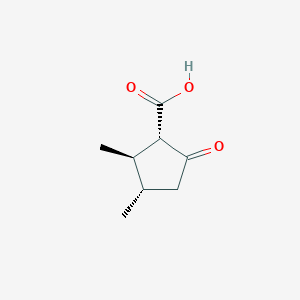

![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)
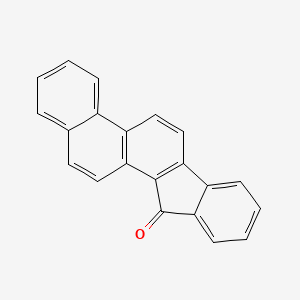


![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
